N-(2-ethoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(2-ethoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine-2,4-diamine derivative with two key substituents:
- Position 2: A 2-ethoxyphenyl group, which introduces steric bulk and moderate lipophilicity due to the ethoxy moiety.
- Position 6: A [(4-methyl-2-pyrimidinyl)thio]methyl group, combining a sulfur-linked pyrimidine ring with a methyl substituent.
Properties
IUPAC Name |
2-N-(2-ethoxyphenyl)-6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7OS/c1-3-25-13-7-5-4-6-12(13)21-16-23-14(22-15(18)24-16)10-26-17-19-9-8-11(2)20-17/h4-9H,3,10H2,1-2H3,(H3,18,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOUAZIWINJSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,5-Triazine-2,4-diamines
The following compounds share the 1,3,5-triazine-2,4-diamine core but differ in substituents, leading to distinct physicochemical and functional properties:
*Estimated based on substituent contributions.
Substituent Impact Analysis
- Ethoxyphenyl vs.
Pyrimidinylthio vs. Simpler Thioethers (Position 6) :
The pyrimidinylthio group offers nitrogen-mediated hydrogen bonding and aromatic stacking, unlike methylsulfanyl (e.g., methoprotryne) or phenylthio groups. This may improve target-binding specificity in biological systems .- Comparison with Herbicidal Triazines: Classical triazine herbicides (e.g., methoprotryne, ametryn ) prioritize small alkyl and thio groups for soil mobility and herbicidal activity. In contrast, the target’s bulky substituents suggest non-agrochemical applications, such as kinase inhibition or material coatings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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